tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
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Overview
Description
tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: is an organic compound belonging to the class of carbamate esters It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules .
Medicine: It is also explored for its role in the synthesis of pharmaceuticals targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Comparison: tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier protecting groups are required. Additionally, the hydroxyethyl moiety provides opportunities for further functionalization, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
YNBRORWNNGUYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 |
Origin of Product |
United States |
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